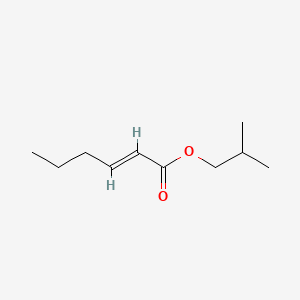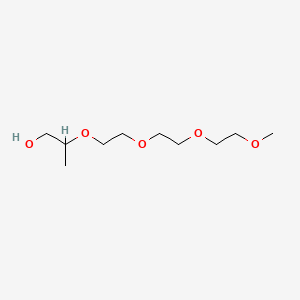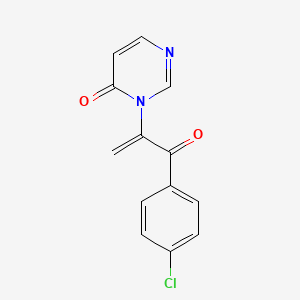
Retinol, 7,10-dihydro-10-hydroxy-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinol, 7,10-dihydro-10-hydroxy-, acetate is a derivative of retinol, commonly known as vitamin A. This compound is an acetate ester of retinol and is often referred to as retinyl acetate. It is widely used in various fields, including cosmetics, pharmaceuticals, and nutritional supplements, due to its beneficial properties for skin health and vision .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of retinol, 7,10-dihydro-10-hydroxy-, acetate typically involves the esterification of retinol with acetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of retinol and acetic acid into the reactor, where they undergo esterification. The product is then separated and purified using techniques such as chromatography or crystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Retinol, 7,10-dihydro-10-hydroxy-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into retinoic acid, a potent form of vitamin A.
Reduction: The compound can be reduced to its alcohol form, retinol.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Retinoic acid
Reduction: Retinol
Substitution: Various retinol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Retinol, 7,10-dihydro-10-hydroxy-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various retinoid compounds.
Biology: The compound is studied for its role in cellular differentiation and growth.
Medicine: It is used in the treatment of skin conditions such as acne and psoriasis, and in the prevention of vitamin A deficiency.
Industry: It is incorporated into cosmetic products for its anti-aging and skin-rejuvenating properties.
Mécanisme D'action
The mechanism of action of retinol, 7,10-dihydro-10-hydroxy-, acetate involves its conversion to retinoic acid in the body. Retinoic acid binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. This regulation affects various biological processes, including cell differentiation, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinol: The alcohol form of vitamin A, which is less stable than its acetate ester.
Retinoic Acid: The oxidized form of retinol, which is more potent but also more irritating to the skin.
Retinyl Palmitate: Another ester of retinol, which is more stable and less irritating than retinoic acid.
Uniqueness
Retinol, 7,10-dihydro-10-hydroxy-, acetate is unique due to its balance of stability and efficacy. It is more stable than retinol and less irritating than retinoic acid, making it suitable for use in various applications, particularly in cosmetics and pharmaceuticals .
Propriétés
Numéro CAS |
93820-51-0 |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
[(1E,3E,5E,7Z)-9-hydroxy-3,7-dimethyl-1-(2,6,6-trimethylcyclohexen-1-yl)nona-1,3,5,7-tetraen-4-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-16(13-15-23)9-12-21(25-19(4)24)18(3)10-11-20-17(2)8-7-14-22(20,5)6/h9-13,23H,7-8,14-15H2,1-6H3/b11-10+,12-9+,16-13-,21-18+ |
Clé InChI |
AOHSUMZVPSESKI-JUWQJBFPSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C(\C=C\C(=C/CO)\C)/OC(=O)C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=C(C=CC(=CCO)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















